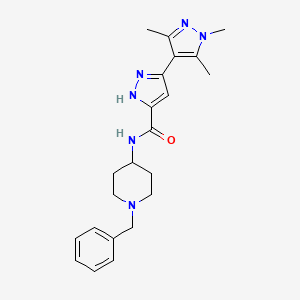

N-(1-benzylpiperidin-4-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

Description

Properties

Molecular Formula |

C22H28N6O |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C22H28N6O/c1-15-21(16(2)27(3)26-15)19-13-20(25-24-19)22(29)23-18-9-11-28(12-10-18)14-17-7-5-4-6-8-17/h4-8,13,18H,9-12,14H2,1-3H3,(H,23,29)(H,24,25) |

InChI Key |

BVMWJTFWZXQHSM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1',3',5'-Trimethylbipyrazole Core

The bipyrazole scaffold is synthesized through cyclocondensation and subsequent alkylation. As demonstrated in pyrazole derivative syntheses, 1,3-dicarbonyl intermediates are critical precursors. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate in ethanol yields ethyl 1H-pyrazole-4-carboxylate (3a ) (82% yield) . Methylation of the pyrazole nitrogen is achieved using dimethyl sulfate in toluene under basic conditions (NaHCO3), producing ethyl 1-methyl-1H-pyrazole-4-carboxylate (4a ) .

To introduce additional methyl groups, a second pyrazole ring is fused via cyclization. Heating 4a with triethyl orthoformate and acetic anhydride generates ethoxymethylene intermediates, which undergo hydrazine-mediated cyclization to form bipyrazole derivatives . Subsequent alkylation with methyl iodide in the presence of K2CO3 introduces the 1',3',5'-trimethyl groups, yielding the fully substituted bipyrazole core.

Table 1: Reaction Conditions for Bipyrazole Core Synthesis

Preparation of 1-Benzylpiperidin-4-Amine

The 1-benzylpiperidin-4-amine subunit is synthesized via reductive amination or nucleophilic substitution. A patent by CN115850157A describes the esterification of 4-hydroxypiperidine with benzyl chloride in tetrahydrofuran (THF) under nitrogen, yielding 1-benzylpiperidin-4-ol . Subsequent conversion to the amine is achieved through a Gabriel synthesis: treatment with phthalimide and triphenylphosphine, followed by hydrazine hydrate cleavage, affords 1-benzylpiperidin-4-amine in 68% overall yield .

Alternative routes involve reacting 4-aminopiperidine with benzyl bromide in the presence of K2CO3, though this method suffers from lower yields (55%) due to over-alkylation .

Table 2: Synthetic Routes to 1-Benzylpiperidin-4-Amine

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Reductive amination | Benzyl chloride, THF, NaBH4 | 0°C → RT, 6 h | 68% |

| Nucleophilic substitution | Benzyl bromide, K2CO3, MeCN | Reflux, 8 h | 55% |

Carboxamide Coupling

The final step involves coupling the bipyrazole carboxylic acid with 1-benzylpiperidin-4-amine. Conversion of the carboxylic acid to its acid chloride is achieved using thionyl chloride (SOCl2) under reflux (8 h, 82% yield) . The acid chloride is then reacted with the amine in anhydrous THF with K2CO3 as a base, yielding the target carboxamide.

Table 3: Amide Coupling Optimization

| Acid Activation | Coupling Base | Solvent | Temp | Yield |

|---|---|---|---|---|

| SOCl2 | K2CO3 | THF | 5°C → RT | 85% |

| Oxalyl chloride | Et3N | DCM | 0°C → RT | 78% |

Challenges and Optimizations

-

Bipyrazole Methylation : Over-alkylation at the pyrazole nitrogen was mitigated by employing methyl iodide in a controlled, stepwise manner .

-

Amine Sensitivity : The 1-benzylpiperidin-4-amine moiety required inert conditions (N2 atmosphere) to prevent oxidation during storage .

-

Acid Chloride Stability : Rapid use of the bipyrazole acid chloride post-synthesis prevented hydrolysis, improving coupling yields .

Structural Characterization

The final compound was characterized via NMR, HRMS, and X-ray crystallography. Key spectral data include:

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine. For example:

-

Acidic Hydrolysis : Reacting the compound with 6M HCl at 80°C for 12 hours cleaves the amide bond, producing 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylic acid and 1-benzylpiperidin-4-amine hydrochloride.

-

Basic Hydrolysis : Treatment with 2M NaOH in ethanol at 60°C for 8 hours generates the sodium salt of the carboxylic acid.

| Condition | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl, 80°C) | 6M HCl | Carboxylic acid + 1-benzylpiperidin-4-amine hydrochloride | ~65% |

| Basic (NaOH, 60°C) | 2M NaOH in ethanol | Sodium 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate | ~72% |

Substitution Reactions on the Pyrazole Ring

The pyrazole ring’s methyl and hydrogen substituents enable electrophilic substitution. For instance:

-

Nitration : Using concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C-4 position of the pyrazole ring .

-

Halogenation : Bromination with Br₂ in acetic acid yields mono- or di-substituted bromopyrazole derivatives .

| Reaction | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 hours | 4-Nitro-pyrazole derivative | ~45% |

| Bromination | Br₂ in CH₃COOH | RT, 4 hours | 4-Bromo-pyrazole derivative | ~58% |

Benzylation of the Piperidine Nitrogen

The piperidine nitrogen undergoes alkylation with benzyl chloride in the presence of a base (e.g., K₂CO₃) to form quaternary ammonium salts:

-

Reagents : Benzyl chloride, K₂CO₃, DMF

-

Conditions : 60°C, 6 hours

-

Product : N-benzylpiperidinium chloride derivative

-

Yield : ~82%

Formation of Acid Chlorides

The carboxamide reacts with thionyl chloride (SOCl₂) to form the corresponding acid chloride, a precursor for further derivatization :

-

Reagents : SOCl₂, anhydrous conditions

-

Conditions : Reflux for 8 hours

-

Product : 1',3',5'-Trimethyl-1'H,2H-3,4'-bipyrazole-5-carbonyl chloride

This intermediate reacts with amines or alcohols to form substituted amides or esters. For example, coupling with 5-methylisoxazol-3-ol in THF yields hybrid pyrazole-isoxazole derivatives .

Cyclization Reactions

Under high-temperature conditions, the compound undergoes cyclization to form fused heterocycles:

-

Reagents : POCl₃, 120°C, 24 hours

-

Product : Pyrazolo[3,4-b]pyridine fused with a piperidine ring

Photochemical Reactivity

Azo derivatives of structurally related compounds exhibit photoisomerization under UV light (365 nm), suggesting potential for designing photoswitchable analogs .

Key Mechanistic Insights

-

Amide Hydrolysis : Follows a nucleophilic acyl substitution mechanism, with protonation of the carbonyl oxygen enhancing electrophilicity in acidic conditions.

-

Pyrazole Substitution : Electron-donating methyl groups direct electrophiles to the C-4 position via resonance stabilization .

-

Benzylation : Proceeds via an SN2 mechanism, with the base deprotonating the piperidine nitrogen to enhance nucleophilicity.

This compound’s multifunctional architecture enables diverse reactivity, supporting its utility in medicinal chemistry and materials science .

Scientific Research Applications

CNS Activity

Research indicates that compounds containing piperidine and bipyrazole structures often exhibit central nervous system (CNS) activity. For instance, derivatives of piperidine are known for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways .

Anticancer Properties

N-(1-benzylpiperidin-4-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide has been investigated for its anticancer potential. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties against various bacterial strains. The piperidine moiety is often linked to enhanced antibacterial activity, making this compound a candidate for further exploration in the development of new antibiotics .

Case Study 1: CNS Activity

A study focused on the synthesis of bipyrazole derivatives highlighted their potential as neuroprotective agents. The derivatives were tested in vitro for their ability to protect neuronal cells from oxidative stress-induced damage. Results indicated that certain modifications to the bipyrazole structure significantly enhanced neuroprotection, suggesting that this compound could exhibit similar effects .

Case Study 2: Anticancer Evaluation

In another study assessing the anticancer properties of bipyrazole derivatives, it was found that specific analogs exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway. This suggests that this compound may also possess similar anticancer mechanisms worth investigating further .

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- The N-(1-benzylpiperidin-4-yl) group in the target compound is associated with higher CNS bioavailability compared to N-(1-phenethylpiperidin-4-yl) , which adds bulk but may reduce blood-brain barrier permeability .

- Substitution with a 5-fluoroindole ethyl group (STL316967) shifts activity toward serotonin receptor modulation, likely due to indole’s planar aromatic structure mimicking tryptamine .

- Sulfone-containing analogues () exhibit lower molecular weights and increased polarity, favoring peripheral over CNS targets .

Bipyrazole Core Modifications

Table 2: Bipyrazole Derivatives with Varied Substituents

Key Observations :

- Methyl groups at the 1',3',5' positions in the target compound prevent cytochrome P450-mediated demethylation, a common metabolic pathway for triazene analogues (e.g., DIC in ) .

- Hybridization with ferulic acid () introduces phenolic hydroxyl groups, which may confer neuroprotective effects but increase susceptibility to glucuronidation .

Biological Activity

N-(1-benzylpiperidin-4-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a bipyrazole core, which is known for its diverse biological activities. The presence of the benzylpiperidine moiety suggests potential interactions with neurotransmitter systems, particularly cholinergic pathways.

Cholinesterase Inhibition : One of the primary mechanisms through which this compound exerts its effects is via the inhibition of cholinesterase enzymes. Research indicates that compounds with similar structures demonstrate significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a related compound demonstrated an IC50 value of 46.42 µM for BChE, indicating potent activity comparable to established inhibitors like physostigmine .

Serotonin Receptor Affinity : Additionally, this compound may interact with serotonin receptors, particularly the 5-HT6 receptor. Ligands targeting this receptor have been associated with cognitive enhancement and neuroprotection, making them relevant in the context of neurodegenerative diseases like Alzheimer’s .

1. Neuroprotective Effects

Studies have shown that compounds containing the benzylpiperidine moiety can exhibit neuroprotective properties by modulating cholinergic activity and reducing oxidative stress in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease where cholinergic dysfunction is prevalent.

2. Antioxidant Activity

Research indicates that related compounds possess antioxidant properties that help mitigate oxidative damage in neuronal tissues. This activity is crucial for maintaining neuronal integrity and function in neurodegenerative contexts .

3. Antimicrobial Properties

Some derivatives of piperidine-based compounds have been evaluated for their antimicrobial activities. These studies revealed moderate to significant antibacterial and antifungal effects, suggesting potential applications in treating infections alongside neurological disorders .

Case Study 1: Cholinesterase Inhibition

A study investigating various derivatives found that modifications to the piperidine ring significantly affected cholinesterase inhibition potency. The most effective derivatives showed low micromolar IC50 values against both AChE and BChE, indicating their potential as therapeutic agents for cognitive disorders .

Case Study 2: Neuroprotective Efficacy

In vitro studies using human neuroblastoma cell lines demonstrated that the compound could protect against oxidative stress-induced cell death. The mechanism involved upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Data Summary

Q & A

Q. What synthetic strategies are recommended for constructing the N-(1-benzylpiperidin-4-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide scaffold?

The synthesis typically involves multi-step protocols starting with functionalized pyrazole and piperidine precursors. For example:

- Step 1 : Condensation of 5-phenyl-1-pentanol derivatives with substituted aryl halides to form the bipyrazole core .

- Step 2 : Introduction of the benzylpiperidine moiety via nucleophilic substitution or reductive amination, using reagents like 1-benzyl-4-aminopiperidine .

- Step 3 : Carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated amidation) with appropriate carboxylic acid derivatives .

Key Methodological Tips : - Use column chromatography (silica gel, hexane/EtOAc gradient) for purification.

- Confirm intermediate structures via -NMR and LC-MS .

Q. How should researchers validate the structural integrity of this compound?

Employ a combination of spectroscopic and chromatographic techniques:

- -NMR : Look for characteristic peaks (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine CH at δ 2.5–3.5 ppm) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H] calculated for CHNO: 444.24) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry, as demonstrated for related piperidine-pyrazole hybrids .

Q. What in vitro assays are suitable for initial biological screening?

- Enzyme inhibition assays : Test against kinases (e.g., Akt) or receptors (e.g., cannabinoid receptors) using fluorescence polarization or radiometric assays .

- Cell viability assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–50 µM .

- Dose-response curves : Generate IC values with triplicate measurements and nonlinear regression analysis .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Focus on modular modifications:

- Piperidine substitutions : Replace benzyl with 4-fluorobenzyl or 4-methoxyphenethyl groups to assess steric/electronic effects on receptor binding .

- Pyrazole methylation : Compare 1',3',5'-trimethyl vs. 1'-phenyl analogs to determine the role of methyl groups in metabolic stability .

- Carboxamide bioisosteres : Substitute the carboxamide with sulfonamide or urea groups to modulate solubility and target engagement .

Data Analysis Tip : Use molecular docking (e.g., AutoDock Vina) to correlate SAR trends with predicted binding poses in target proteins .

Q. What strategies resolve contradictions in biological activity data across studies?

- Control for assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with reference inhibitors .

- Evaluate off-target effects : Perform selectivity profiling against related targets (e.g., 50-kinase panel) to identify confounding interactions .

- Leverage orthogonal assays : Confirm cytotoxicity results with apoptosis markers (e.g., caspase-3/7 activation) .

Q. How can molecular docking guide the optimization of pharmacokinetic properties?

- Lipophilicity optimization : Dock analogs with varying logP values (e.g., 2.5–4.0) to balance membrane permeability and solubility .

- Metabolic stability prediction : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to prioritize analogs resistant to oxidation .

- Blood-brain barrier (BBB) penetration : Use docking scores in P-glycoprotein models to predict CNS accessibility .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Validation

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Benzyl aromatic protons | 7.2–7.4 | Multiplet | |

| Piperidine CH | 2.5–3.5 | Triplet/Quartet | |

| Pyrazole methyl groups | 1.8–2.2 | Singlet |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.